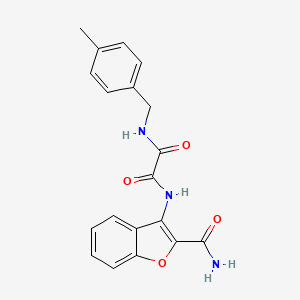
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide, commonly known as CBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBO belongs to the class of oxalamide derivatives and has been shown to possess a wide range of biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide involves the reaction of 2-carbamoylbenzofuran-3-carboxylic acid with 4-methylbenzylamine to form an amide intermediate, which is then reacted with oxalyl chloride to form the final product.
Starting Materials
2-carbamoylbenzofuran-3-carboxylic acid, 4-methylbenzylamine, oxalyl chloride, diethyl ether, triethylamine, dichloromethane, sodium bicarbonate, wate
Reaction
Step 1: Dissolve 2-carbamoylbenzofuran-3-carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in dichloromethane. Add oxalyl chloride (1.1 equiv) dropwise while stirring at room temperature. Continue stirring for 1 hour., Step 2: Add 4-methylbenzylamine (1.1 equiv) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add diethyl ether to the reaction mixture and extract the product. Wash the organic layer with sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the amide intermediate., Step 4: Dissolve the amide intermediate in dichloromethane and add oxalyl chloride (1.1 equiv) dropwise while stirring at room temperature. Continue stirring for 1 hour., Step 5: Add diethyl ether to the reaction mixture and extract the product. Wash the organic layer with sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide.
Mecanismo De Acción
The mechanism of action of CBO is not fully understood, but it is believed to involve the inhibition of various cellular processes. CBO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
CBO has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death process, in cancer cells. CBO has also been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane. Moreover, CBO has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CBO is its broad spectrum of biological activities, which makes it a potential candidate for the development of novel therapeutics. Moreover, CBO has been shown to possess low toxicity, making it a safe compound for in vivo studies. However, one of the limitations of CBO is its low solubility in water, which can hinder its use in some experimental setups.
Direcciones Futuras
There are several future directions for the research on CBO. One of the potential applications of CBO is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of CBO and to identify its molecular targets. Moreover, the potential use of CBO in combination with other chemotherapeutic agents needs to be explored. Additionally, the development of more efficient synthesis methods and the improvement of the compound's solubility can enhance its potential for therapeutic applications.
Conclusion:
In conclusion, N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that possesses a wide range of biological activities. CBO has been extensively studied for its potential therapeutic applications in various diseases, including cancer and fungal infections. The mechanism of action of CBO is not fully understood, but it is believed to involve the inhibition of various cellular processes. CBO has several advantages, including its low toxicity and broad spectrum of biological activities, but also has limitations such as its low solubility in water. Future research on CBO can lead to the development of novel therapeutics for various diseases.
Aplicaciones Científicas De Investigación
CBO has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antiproliferative, anti-inflammatory, and antifungal activities. CBO has also been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Moreover, CBO has been shown to possess potent antifungal activity against Candida albicans, a common fungal pathogen.
Propiedades
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-6-8-12(9-7-11)10-21-18(24)19(25)22-15-13-4-2-3-5-14(13)26-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEZSUREDATNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

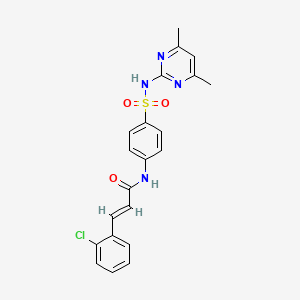
![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)
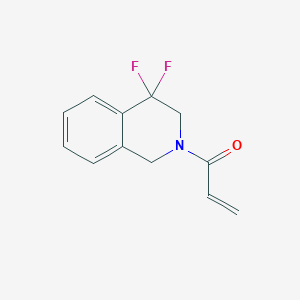
![N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2888046.png)
![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)
![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)
![Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2888052.png)
![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2888053.png)
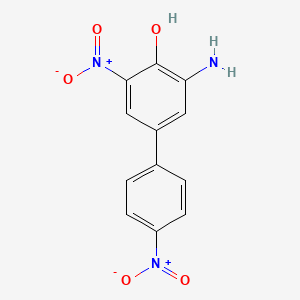
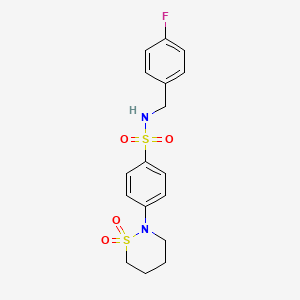
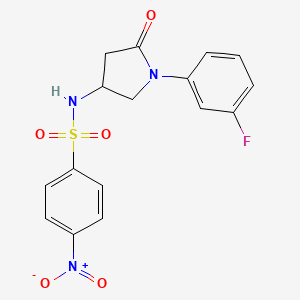
![pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/no-structure.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2888061.png)